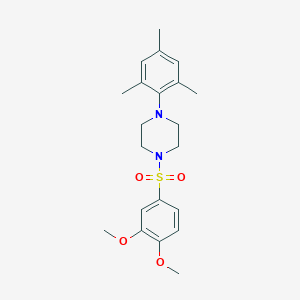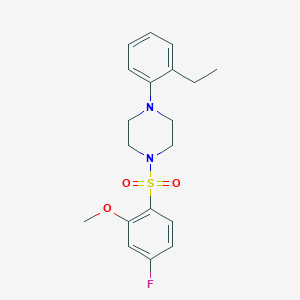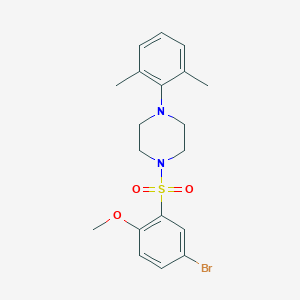
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine, also known as BRL-15572, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies, making it a subject of interest for researchers in different fields.
Applications De Recherche Scientifique
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the study of serotonin receptors. This compound has been shown to selectively bind to the 5-HT1D receptor subtype and can be used as a tool to study the function of this receptor. This compound has also been studied for its potential applications in the treatment of migraine headaches, as 5-HT1D receptors are involved in the pathophysiology of migraines.
Mécanisme D'action
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine acts as a selective antagonist of the 5-HT1D receptor subtype. This receptor is involved in the regulation of serotonin levels in the brain and is implicated in various physiological processes, including pain perception, mood regulation, and appetite control. By blocking the 5-HT1D receptor, this compound can modulate these processes and has potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different studies. In animal models, this compound has been shown to reduce the frequency and severity of migraine headaches by blocking the 5-HT1D receptor. This compound has also been shown to have anxiolytic effects in animal models, suggesting potential applications in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine is its selectivity for the 5-HT1D receptor subtype. This makes it a useful tool for studying the function of this receptor and its role in various physiological processes. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine. One potential direction is the development of more potent and selective compounds that can be used as tools for studying the 5-HT1D receptor. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of anxiety disorders and other conditions that may be modulated by the 5-HT1D receptor. Additionally, the development of more efficient synthesis methods for this compound may facilitate its use in future research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various studies and has potential applications in different fields of scientific research. This compound has been studied for its selectivity for the 5-HT1D receptor subtype and its potential therapeutic applications in the treatment of migraine headaches and anxiety disorders. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine can be synthesized using a multi-step process. The first step involves the reaction between 5-bromo-2-methoxybenzenesulfonyl chloride and 2,6-dimethylaniline to form this compound-2,5-dione. This intermediate is then reduced using sodium borohydride to obtain the final product, this compound.
Propriétés
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S/c1-14-5-4-6-15(2)19(14)21-9-11-22(12-10-21)26(23,24)18-13-16(20)7-8-17(18)25-3/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFLQBRCCUPFTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

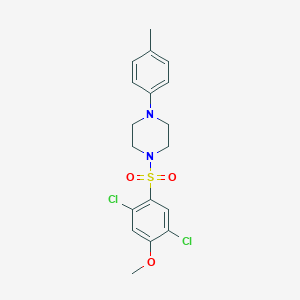
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B346282.png)
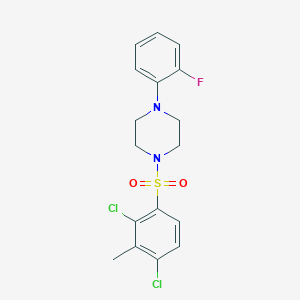
![N-(4-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B346286.png)

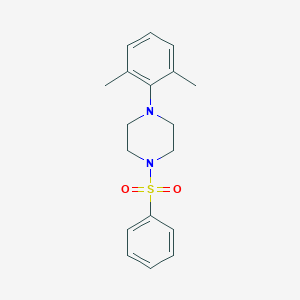
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346293.png)
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346296.png)

![N-(4-{[4-(3,4-dichlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B346298.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B346300.png)
